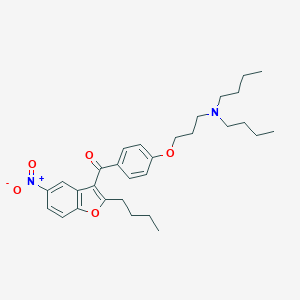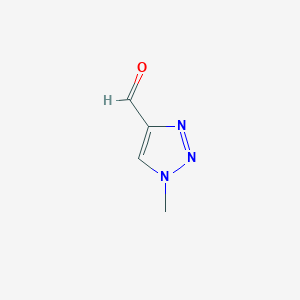
Ethyl-N-(2-Cyanophenyl)carbamat
Übersicht
Beschreibung
Ethyl N-(2-cyanophenyl)carbamate is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . It is a carbamate derivative, characterized by the presence of an ethyl ester group and a cyanophenyl moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-cyanophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new therapeutic agents.
Wirkmechanismus
Target of Action
Ethyl N-(2-cyanophenyl)carbamate, like other carbamate pesticides, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it catalyzes the hydrolysis of acetylcholine, a neuromediator agent .
Mode of Action
The compound inhibits the acetylcholinesterase enzyme, which results in an increase of acetylcholine at a nerve synapse or neuromuscular junction . This leads to increased stimulation of those nerve endings .
Biochemical Pathways
The inhibition of acetylcholinesterase disrupts the normal biochemical pathways in the nervous system. The accumulation of acetylcholine due to the inhibition of its hydrolysis can lead to continuous stimulation of the nerves, muscles, and glands .
Result of Action
The primary result of the action of Ethyl N-(2-cyanophenyl)carbamate is the disruption of normal nerve function due to the inhibition of acetylcholinesterase . This can lead to a range of symptoms, depending on the extent of exposure and the specific nerves affected.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl N-(2-cyanophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-cyanophenyl isocyanate with ethanol under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of ethyl N-(2-cyanophenyl)carbamate often involves the use of automated reactors to maintain precise control over reaction parameters. The process may include steps such as purification through recrystallization to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl N-(2-cyanophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Vergleich Mit ähnlichen Verbindungen
Methyl N-(2-cyanophenyl)carbamate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Phenyl N-(2-cyanophenyl)carbamate: Contains a phenyl group instead of an ethyl group.
N-(2-cyanophenyl)carbamate: Lacks the ethyl ester group, making it less hydrophobic.
Uniqueness: Ethyl N-(2-cyanophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ethyl ester group enhances its solubility in organic solvents, making it more versatile in various chemical reactions compared to its analogs .
Eigenschaften
IUPAC Name |
ethyl N-(2-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)12-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPYCQIROWUTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458688 | |
| Record name | Ethyl N-(2-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41534-70-7 | |
| Record name | Ethyl N-(2-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl N-(2-cyanophenyl)carbamate in the synthesis of heterocyclic compounds?
A1: Ethyl N-(2-cyanophenyl)carbamate serves as a crucial building block in the synthesis of 3-amino-2-(1H-benzo(d)(1,2,3)triazol-1-yl)-1H-indole-1-carboxylate (2c). [] Researchers reacted it with 1-chloromethylbenzotriazole to form an intermediate, which then underwent cyclization in the presence of LDA (lithium diisopropylamide). This reaction highlights the compound's utility in constructing complex heterocyclic systems, particularly indoles, which are prevalent in various bioactive molecules.
Q2: Are there any limitations in using Ethyl N-(2-cyanophenyl)carbamate for synthesizing these compounds?
A2: The research paper mentions that attempts to remove the benzotriazole nitrogen from the synthesized indole derivative (2c) were unsuccessful under both thermal and photolytic conditions. [] This limitation suggests that further modifications or alternative synthetic routes might be necessary if the target structure requires the absence of the benzotriazole moiety.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


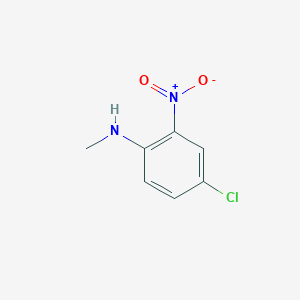


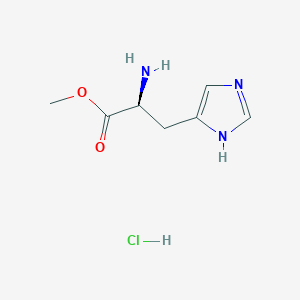
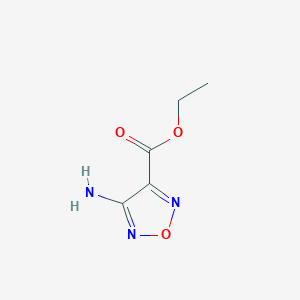
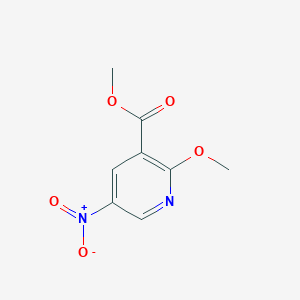
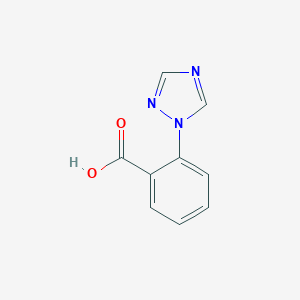

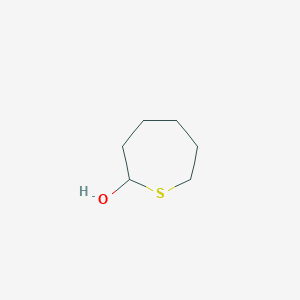
![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)
